molecular formula C20H21N5O2 B5295100 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol

4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol

Cat. No. B5295100
M. Wt: 363.4 g/mol
InChI Key: DMYVCZHBGNMIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a piperidine-based compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol is not fully understood, but it is known to act as a prodrug that is metabolized to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons in the brain, where it inhibits mitochondrial respiration and leads to cell death. This process is thought to be responsible for the Parkinson's disease-like symptoms induced by 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol in animal models.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol has been found to have a variety of other biochemical and physiological effects. 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters. This inhibition can lead to increased levels of dopamine in the brain, which may contribute to the neurotoxic effects of 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol.

Advantages and Limitations for Lab Experiments

4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has well-characterized effects on the central nervous system. However, 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol also has several limitations. It is highly toxic and can be dangerous to handle, and its effects on the central nervous system can be difficult to quantify and interpret.

Future Directions

There are many potential future directions for research on 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol-induced neurotoxicity. Another area of interest is the use of 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol as a tool to study the role of dopamine and other neurotransmitters in the brain. Additionally, there is potential for the development of new derivatives of 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol with improved safety and efficacy profiles.

Synthesis Methods

4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol can be synthesized using a variety of methods, including the reaction of 5-methyl-2-pyridinemethanol with 2-(1H-1,2,4-triazol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. This reaction produces 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol as a white solid that can be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol has been found to have a variety of effects on the central nervous system, including the ability to induce Parkinson's disease-like symptoms in animal models. This has led to 4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol being used as a tool to study the mechanisms underlying Parkinson's disease and to test potential treatments for the disease.

properties

IUPAC Name

[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-15-6-7-18(22-12-15)20(27)8-10-24(11-9-20)19(26)16-4-2-3-5-17(16)25-14-21-13-23-25/h2-7,12-14,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYVCZHBGNMIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC=CC=C3N4C=NC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.